

Validation of SAN's performance in automotive interior components

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Compound of Interest

Compound Name: Styrene acrylonitrile

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Performance of SAN in Automotive Interiors: A Comparative Guide

Styrene-Acrylonitrile (SAN) copolymers offer a compelling balance of properties for automotive interior components, providing good chemical resistance, dimensional stability, and a high-gloss finish.^[1] This guide provides an objective comparison of SAN with other commonly used thermoplastics in automotive interiors—Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), and Polymethyl Methacrylate (PMMA)—supported by experimental data and standardized testing protocols.

Data Presentation: Comparative Performance of SAN and Alternatives

The selection of a material for an automotive interior component is a multi-faceted decision involving trade-offs in performance, cost, and aesthetics.^{[2][3][4][5]} The following tables summarize the key quantitative data for SAN and its primary alternatives.

Mechanical and Thermal Properties

Property	Test Method	SAN	ABS	PC	PMMA
Tensile Strength (MPa)	ISO 527-2 / ASTM D638	60 - 72	40 - 51	55 - 75	55 - 85
Tensile Modulus (GPa)	ISO 527-2 / ASTM D638	3.7 - 3.9	2.1 - 2.4	2.0 - 2.4	2.2 - 3.8
Flexural Strength (MPa)	ISO 178 / ASTM D790	97 - 105	60 - 88	85 - 105	81 - 138
Flexural Modulus (GPa)	ISO 178 / ASTM D790	3.75 - 3.8	2.2 - 2.6	2.1 - 2.5	2.2 - 3.3
Notched Izod Impact (kJ/m ²)	ISO 180 / ASTM D256	1.3 - 2.2	15 - 25	60 - 85	1.5 - 2.5
Heat Deflection Temp. (°C) @ 1.8 MPa	ISO 75-2 / ASTM D648	98 - 102	88 - 102	127 - 138	80 - 103
Density (g/cm ³)	ISO 1183 / ASTM D792	1.08	1.04 - 1.08	1.20	1.18 - 1.19

Note: The values presented are typical ranges for automotive grades and may vary based on specific formulations and processing conditions.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Optical and Durability Properties

Property	Test Method	SAN	ABS	PC	PMMA
Light Transmission (%)	DIN 5036-3 / ASTM D1003	86	Opaque	85 - 90	92 - 93
Rockwell Hardness	ISO 2039-2 / ASTM D785	M83 - M93	R105 - R110	M70 / R120	M90 - M100
UV Resistance	ISO 105-B06	Moderate	Poor	Good (with stabilizers)	Excellent
Chemical Resistance	ASTM D543	Good	Moderate	Moderate	Good

Note: The values presented are typical ranges for automotive grades and may vary based on specific formulations and processing conditions.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[15\]](#)[\[18\]](#)

Experimental Protocols

The data presented in this guide is based on standardized test methods to ensure comparability and reliability. The following are detailed methodologies for key experiments.

Chemical Resistance: ASTM D543

This practice evaluates the resistance of plastics to chemical reagents.[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Objective: To determine the changes in weight, dimensions, appearance, and mechanical properties of plastic specimens after exposure to chemical reagents.[\[19\]](#)[\[20\]](#)
- Apparatus: Immersion tank, analytical balance, micrometer, and tensile testing machine.
- Procedure:
 - Prepare at least five specimens of the material to be tested.
 - Measure and weigh the initial specimens.

- Immerse the specimens in the test reagent at a specified temperature and duration. For automotive applications, this may include gasoline, oils, and cleaning agents.[19][20]
- After the exposure period, remove the specimens, clean them, and re-measure their weight and dimensions.
- Conduct tensile tests on the exposed specimens to determine any changes in mechanical strength.[20]
- Visually inspect the specimens for any signs of decomposition, swelling, clouding, crazing, or cracking.[20]
- Data Reported: Percentage change in weight and dimensions, and percentage retention of tensile strength.

Scratch Resistance: ASTM D1044

This test method is used to estimate the resistance of transparent plastics to surface abrasion.
[22][23][24]

- Objective: To quantify the abrasive damage to a transparent plastic surface by measuring the change in its optical properties, specifically the percentage of haze.[22][24]
- Apparatus: Taber Abraser with specified abrasive wheels (e.g., CS-10F), a hazemeter, and a spectrophotometer.
- Procedure:
 - Mount a flat, transparent test specimen on the turntable of the Taber Abraser.
 - Subject the specimen to a specified number of abrasion cycles under a defined load.
 - Measure the initial and final haze of the specimen using a hazemeter according to ASTM D1003.[22]
 - The difference in the haze percentage between the abraded and unabraded specimen quantifies the abrasive damage.[25]

- Data Reported: The percentage of haze and the change in light transmission after a specified number of abrasion cycles.

UV Stability: ISO 105-B06

This standard specifies a method for determining the color fastness and aging properties of materials when exposed to an artificial light source and heat, simulating conditions inside a vehicle.[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Objective: To assess the resistance of a material to color change and degradation when exposed to artificial light at high temperatures.[\[26\]](#)[\[28\]](#)
- Apparatus: Xenon arc fading lamp test apparatus, grey scale for assessing color change, and blue wool references.[\[26\]](#)[\[27\]](#)
- Procedure:
 - A specimen of the test material is exposed to a xenon arc lamp under prescribed conditions of irradiance, temperature, and humidity.[\[27\]](#)[\[29\]](#)
 - Simultaneously, a set of blue wool references with known lightfastness are exposed under the same conditions.
 - The color change of the test specimen is periodically compared to the fading of the blue wool references.[\[26\]](#)
 - The test continues until a specified level of color change is observed or for a predetermined duration.
- Data Reported: A numerical rating of color fastness based on the blue wool reference that shows a similar degree of fading.

Mandatory Visualization

Material Selection Workflow for Automotive Interior Components

The following diagram illustrates a typical workflow for selecting the appropriate plastic material for an automotive interior component, considering key performance and manufacturing requirements.



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Material selection workflow for automotive interior plastics.

This decision-making process ensures a balanced approach, considering all critical factors from initial design to final production.[2][3][4]

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